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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)benzoic acid

CAS No.: 367513-75-5

Cat. No.: B1602404

Get Quote

This guide provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)benzoic acid,

a notable derivative of benzoic acid. Designed for researchers, scientists, and professionals in

drug development, this document delves into the core chemical properties, a plausible

synthetic pathway, and key analytical methodologies pertinent to this compound. Emphasizing

scientific integrity, the information herein is grounded in established chemical principles and

data from authoritative sources, offering both foundational knowledge and practical insights.

Molecular Profile and Physicochemical Properties
2-(2-Ethoxyethoxy)benzoic acid is an organic compound characterized by a benzoic acid

core substituted at the ortho position with an ethoxyethoxy group. This structural feature,

combining an aromatic carboxylic acid with a flexible ether chain, imparts a unique set of

properties that distinguish it from simpler benzoic acid derivatives.

The fundamental identification and physicochemical parameters are summarized below. It is

critical to note that while some properties are cataloged, others are predicted based on

computational models due to the compound's novelty and the limited extent of its

characterization in published literature.
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Table 1: Core Chemical Identifiers and Properties

Identifier/Property Value Source

IUPAC Name
2-(2-Ethoxyethoxy)benzoic

acid
-

CAS Number 367513-75-5 [1][2]

Molecular Formula C₁₁H₁₄O₄ [1][2]

Molecular Weight 210.23 g/mol [1][2]

Physical Form Liquid [2]

Table 2: Physicochemical Data (Experimental and Predicted)

Property Value Notes Source

Boiling Point 171-172 °C at 2 Torr

Density 1.156 ± 0.06 g/cm³ Predicted

pKa 3.42 ± 0.36 Predicted

LogP 1.87 - [2]

Storage Temperature -20 °C Recommended

The presence of the carboxylic acid group makes the molecule acidic, with a predicted pKa

comparable to other ortho-substituted benzoic acids. The ether chain enhances its lipophilicity,

as indicated by the LogP value, suggesting moderate solubility in organic solvents and limited

solubility in water.

Proposed Synthesis Pathway: A Mechanistic
Approach
While specific, peer-reviewed synthesis procedures for 2-(2-Ethoxyethoxy)benzoic acid are

not extensively documented, a logical and efficient route can be proposed based on the well-
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established Williamson ether synthesis. This pathway offers a high-probability of success for

laboratory-scale preparation.

The proposed two-step synthesis starts from the readily available methyl salicylate (methyl 2-

hydroxybenzoate).

Step 1: Etherification The phenolic hydroxyl group of methyl salicylate is deprotonated with a

suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a

nucleophilic phenoxide. This intermediate then undergoes an Sₙ2 reaction with 2-bromoethyl

ethyl ether. The use of an ester as the starting material protects the carboxylic acid functionality

from reacting with the base.

Step 2: Saponification The resulting ester, methyl 2-(2-ethoxyethoxy)benzoate, is then

hydrolyzed to the target carboxylic acid. This is typically achieved by heating with a strong base

like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification with

a mineral acid such as hydrochloric acid (HCl) to precipitate the final product.

Step 1: Williamson Ether Synthesis

Step 2: Saponification

Methyl Salicylate

Methyl 2-(2-ethoxyethoxy)benzoate

1. NaH, THF
2. BrCH₂CH₂OCH₂CH₃

2-(2-Ethoxyethoxy)benzoic acid

1. NaOH, H₂O/EtOH, Δ
2. H₃O⁺

Click to download full resolution via product page
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Caption: Proposed two-step synthesis of 2-(2-Ethoxyethoxy)benzoic acid.

Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized compound. The following protocols outline standard procedures for spectroscopic

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectral Data:

Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.0-8.1 ppm.

The substitution pattern will lead to distinct splitting patterns for the four protons on the

benzene ring.

Carboxylic Acid Proton (1H): A broad singlet, typically downfield, above δ 10 ppm, which is

exchangeable with D₂O.

Ethoxyethoxy Protons:

-O-CH₂-CH₂-O- (4H): Two triplets, likely between δ 3.7-4.2 ppm.

-O-CH₂-CH₃ (2H): A quartet around δ 3.5 ppm.

-O-CH₂-CH₃ (3H): A triplet around δ 1.2 ppm.

Predicted ¹³C NMR Spectral Data:

Carbonyl Carbon (-COOH): Signal expected around δ 165-170 ppm.

Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range. The carbon

attached to the ether group will be significantly shifted downfield.

Ether Carbons (4C): Signals for the four aliphatic carbons of the ethoxyethoxy chain are

expected in the δ 60-75 ppm region.
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Ethyl Carbon (-CH₃): A signal upfield, around δ 15 ppm.

Experimental Protocol for NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher). Include standard experiments like DEPT-135 to aid in distinguishing CH, CH₂, and

CH₃ carbons.

Data Processing and Interpretation: Process the raw data (Fourier transform, phase

correction, baseline correction). Integrate the ¹H signals and assign all peaks based on

chemical shifts, coupling constants, and multiplicities, comparing them to predicted values.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of

the hydrogen-bonded hydroxyl group.[3]

C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-2980 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ether and Carboxylic Acid): Strong, distinct bands in the fingerprint region,

typically between 1050-1300 cm⁻¹.
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Analytical Workflow

Synthesized Product
Purification

(e.g., Recrystallization/
Chromatography)

¹H & ¹³C NMR Structure Verification

FT-IR Functional Group ID

Mass Spec Molecular Weight

Final
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Caption: Standard analytical workflow for compound verification.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Expected Mass Spectrum Features:

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z =

210.23). High-resolution mass spectrometry (HRMS) should be used to confirm the

elemental composition (C₁₁H₁₄O₄).

Key Fragments: Expect fragmentation of the ether side chain, such as loss of the ethyl group

(-29), ethoxy group (-45), or the entire ethoxyethoxy side chain. Also, a characteristic peak

for the loss of a carboxyl group (-45) is possible.

Applications and Research Potential
Specific applications for 2-(2-Ethoxyethoxy)benzoic acid are not well-documented in current

scientific literature, indicating that it is primarily a research chemical or a novel building block.

However, its hybrid structure suggests potential utility in several fields:
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Organic Synthesis: It can serve as a versatile intermediate for constructing more complex

molecules. The carboxylic acid group can be readily converted into esters, amides, or acid

chlorides, while the ether chain provides a flexible, moderately polar linker.

Polymer Chemistry: As a monomer or additive, it could be used to modify the properties of

polyesters or polyamides, potentially improving flexibility or solubility.

Drug Discovery: The structure could be used as a scaffold or fragment in the design of new

therapeutic agents. The combination of an aromatic ring and a flexible ether linker is a

common motif in pharmacologically active molecules.

Safety and Handling
No specific toxicological data for 2-(2-Ethoxyethoxy)benzoic acid is currently available.

Therefore, it must be handled with the standard precautions for a novel chemical of unknown

toxicity. Based on structurally related compounds, potential hazards may include:

Skin and Eye Irritation: Aromatic carboxylic acids and ethers can be irritating upon contact.[4]

[5]

Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause irritation.[5][6]

Recommended Handling Procedures:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation, ingestion, and direct contact with skin and eyes.

Refer to the safety data sheet (SDS) from the supplier, if available, for the most detailed

handling information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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